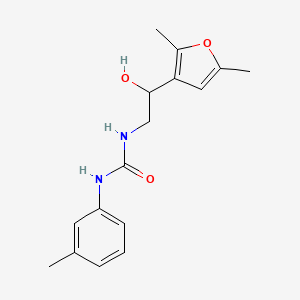
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of This compound can be described as follows:
- Chemical Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with specific urea derivatives under controlled conditions. The general synthetic route includes the formation of the urea linkage through isocyanate intermediates, which can be derived from the corresponding amines.
Synthesis Example
A common method involves:
- Reacting 2,5-dimethylfuran with 2-hydroxyethyl isocyanate.
- Following with the addition of m-tolyl amine to form the desired urea derivative.
This reaction is often facilitated by solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions to enhance yield and purity.
Biological Activity
The biological activity of This compound has been explored in various studies, revealing a spectrum of pharmacological effects.
Anticancer Activity
Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this structure have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results showed that these compounds could inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Urea Derivative A | MDA-MB-231 | 10 |
| Urea Derivative B | NUGC-3 | 15 |
| This compound | MDA-MB-231 | TBD |
Antimicrobial Activity
Urea derivatives have also demonstrated antimicrobial properties. In vitro studies have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential applications in treating infections.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For instance, some urea derivatives act as inhibitors of protein farnesyl transferase, an enzyme implicated in various cancers.
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives for their anticancer activity. The results indicated that modifications on the aromatic ring significantly influenced their potency against cancer cell lines. The compound This compound was among those that showed promising results.
Research on Antimicrobial Efficacy
Another study highlighted the antimicrobial potential of urea derivatives against resistant strains of bacteria. The findings suggested that structural modifications could enhance their efficacy and reduce resistance development.
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-5-4-6-13(7-10)18-16(20)17-9-15(19)14-8-11(2)21-12(14)3/h4-8,15,19H,9H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBQSGJWFUTODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













